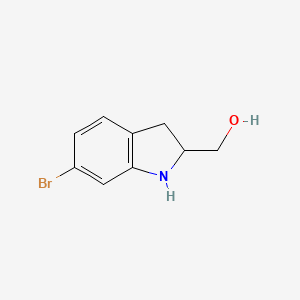

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

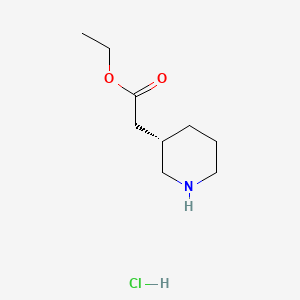

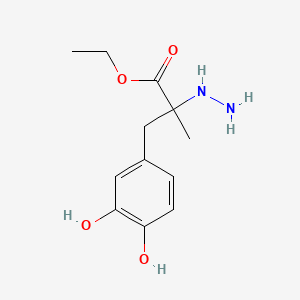

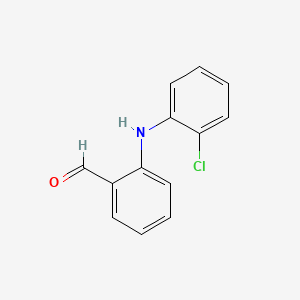

“(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H10BrNO . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .

Molecular Structure Analysis

The molecular structure of “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” can be analyzed using techniques such as X-ray diffraction . Indole derivatives often have complex structures, with multiple sites occupied by various atoms .Chemical Reactions Analysis

Indole derivatives, including “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol”, can undergo various chemical reactions . For example, they can react with other compounds to form new structures with different properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” can be determined using various analytical techniques . These properties can include factors such as molecular weight, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Pyrolytic Synthesis and Chemical Reactivity : The compound has been involved in studies of pyrolytic synthesis, demonstrating its utility in forming complex structures such as isoindolo[2,1-a]indol-6-one through sigmatropic shift-elimination-cyclisation cascades. The catalytic reduction and ring-opening reactions of these compounds highlight their sensitive reactivity and potential for creating diverse molecular structures (Crawford et al., 2008).

Natural Product Synthesis : The compound and its brominated derivatives have been utilized in the synthesis of biologically active, naturally occurring products. This includes the total synthesis of complex molecules like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, showcasing its role in facilitating the generation of molecules with potential biological activities (Akbaba et al., 2010).

Antimicrobial and Antiproliferative Activities

Antimicrobial Activities : Research on brominated tryptophan derivatives, including those related to the compound , has indicated their potential in inhibiting the growth of bacteria such as Staphylococcus epidermidis. These findings open avenues for exploring antimicrobial agents derived from marine sponges and other natural sources (Segraves & Crews, 2005).

Antiinflammatory and Antiproliferative Activities : Derivatives of the compound have been synthesized and evaluated for their antiinflammatory and antiproliferative activities. This includes the creation of heterocycles from bromoindole carbohydrazides, indicating the potential of these compounds in developing new therapeutic agents (Narayana et al., 2009).

Catalytic and Synthetic Applications

Catalytic Oxidative Bromination : The compound and its derivatives have been studied for their roles in catalytic activities, particularly in the oxidative bromination of organic substrates. This demonstrates the utility of these compounds in organic synthesis and the development of new chemical processes (Maurya et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOIFXMCSOITKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)

![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)